molecular formula C12H17NO2S B344657 3-Methyl-1-(phenylsulfonyl)piperidine CAS No. 332388-99-5

3-Methyl-1-(phenylsulfonyl)piperidine

Cat. No.: B344657
CAS No.: 332388-99-5
M. Wt: 239.34g/mol
InChI Key: YTXPKIULJSHENU-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfonyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity . The phenylsulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine typically involves the sulfonylation of piperidine derivatives. One common method is the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-(phenylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-(phenylsulfonyl)piperidine is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXPKIULJSHENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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